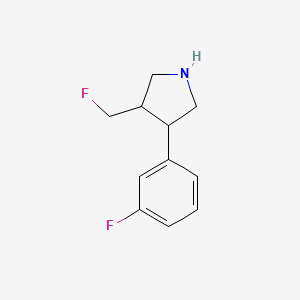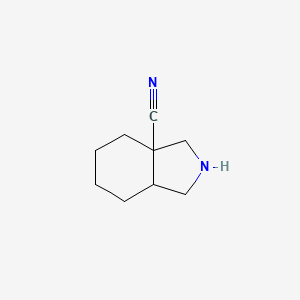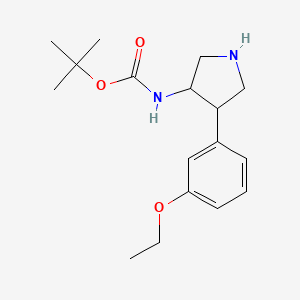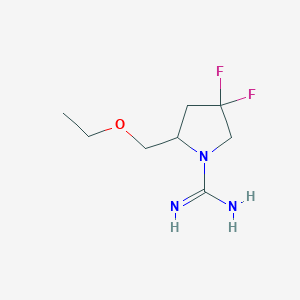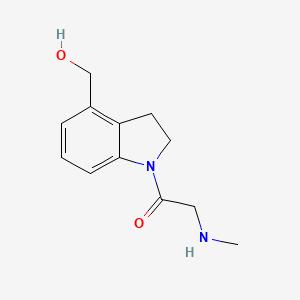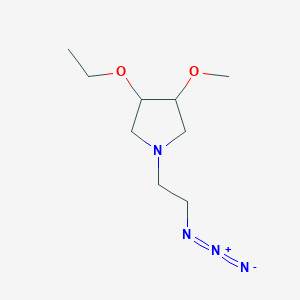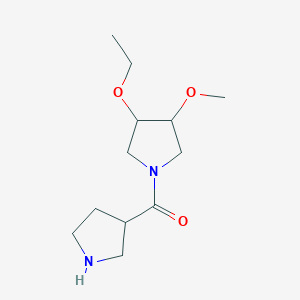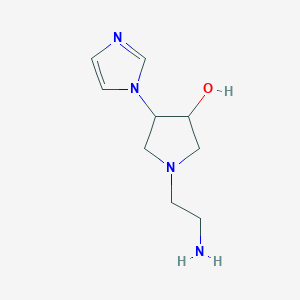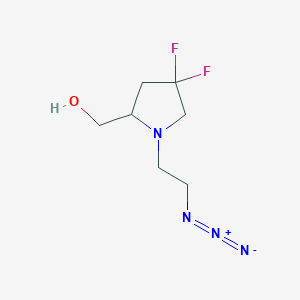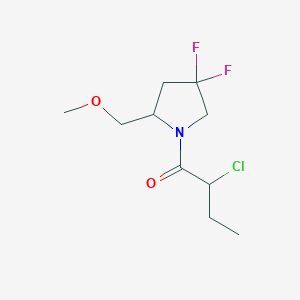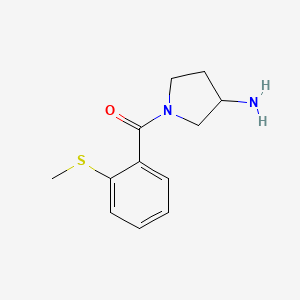
(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone” involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid to give the intermediate derivatives . This process occurs at 180 °C for 1 hour .Molecular Structure Analysis
The molecular structure of “(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone” is intricate, contributing to its diverse applications. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions involving “(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone” are complex and varied. The pyrrolidine ring in the molecule allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone” contribute to its diverse applications. The non-planarity of the pyrrolidine ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antiviral Agents
This compound has shown promise in the development of antiviral agents. Indole derivatives, which share a similar molecular framework, have been reported to inhibit influenza A and Coxsackie B4 virus . By modifying the indole nucleus, researchers can create new derivatives with potent antiviral activities. The structural complexity of (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone allows for high-affinity binding to viral receptors, making it a valuable candidate for antiviral drug development.
Anticancer Research
The indole scaffold is a common feature in many synthetic drug molecules, including those with anticancer properties . The ability of (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone to act as a pharmacophore means it could be instrumental in the synthesis of new compounds with potential anticancer activities.
Anti-HIV Therapy
Compounds with an indole base structure have been synthesized and screened for their anti-HIV activity . Given the structural similarities, (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone could be explored for its efficacy against HIV, particularly in the development of inhibitors that prevent the replication of HIV strains in infected cells.
Antioxidant Applications
Indole derivatives are known for their antioxidant properties, which are crucial in combating oxidative stress in biological systems . The compound could be used to synthesize new antioxidants that help protect cells from damage caused by free radicals.
Antimicrobial and Antitubercular Activities
The bioactive aromatic compounds containing the indole nucleus have shown significant antimicrobial and antitubercular activities . Research into (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone could lead to the development of new treatments for bacterial infections, including drug-resistant strains of tuberculosis.
Antidiabetic and Antimalarial Research
Indole derivatives have been utilized in the treatment of diabetes and malaria . The compound’s intricate molecular structure may provide a new avenue for creating more effective treatments for these diseases, potentially improving patient outcomes.
Neuropharmacology: Anticholinesterase Activity
Indole-based compounds have been associated with anticholinesterase activity, which is important in the treatment of neurodegenerative diseases like Alzheimer’s . Research into the applications of (3-Aminopyrrolidin-1-yl)(2-(methylthio)phenyl)methanone in this area could contribute to the development of new therapeutic agents.
Material Science: Smart Materials
Beyond its biological applications, this compound’s intricate structure makes it a candidate for creating smart materials in material science. These materials can respond to environmental stimuli and have applications in various industries, from electronics to biotechnology.
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-16-11-5-3-2-4-10(11)12(15)14-7-6-9(13)8-14/h2-5,9H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZDAZSVJFYENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



